molecular formula C11H11BrO4 B12048966 3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid

3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid

Cat. No.: B12048966
M. Wt: 287.11 g/mol
InChI Key: VBAUQRGFMKLKAV-ONEGZZNKSA-N
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Description

(2E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-propenoic acid is an organic compound that belongs to the class of phenylpropenoic acids. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-propenoic acid typically involves the bromination of 2,3-dimethoxybenzaldehyde followed by a Wittig reaction to introduce the propenoic acid moiety. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and Wittig reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the propenoic acid moiety to an alcohol or alkane.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-propenoic acid would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic acid derivatives: Compounds with similar propenoic acid moieties.

    Brominated phenyl compounds: Compounds with bromine atoms attached to phenyl rings.

Uniqueness

(2E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-propenoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

(E)-3-(5-bromo-2,3-dimethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H11BrO4/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14/h3-6H,1-2H3,(H,13,14)/b4-3+

InChI Key

VBAUQRGFMKLKAV-ONEGZZNKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)/C=C/C(=O)O)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)C=CC(=O)O)Br

Origin of Product

United States

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